3-(Pyrimidin-2-ylthio)aniline
Description
Strategic Context of Pyrimidine (B1678525) and Aniline (B41778) Architectures in Chemical Synthesis
Pyrimidine and aniline derivatives are foundational building blocks in organic synthesis, renowned for their versatile reactivity and presence in a myriad of biologically active compounds. researchgate.net The pyrimidine ring, a nitrogen-containing heterocycle, is a core component of nucleobases like cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA. researchgate.net This inherent biological relevance has spurred extensive research into pyrimidine derivatives, which have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net
Aniline and its derivatives serve as crucial intermediates in the synthesis of a vast array of organic compounds, including dyes, polymers, and pharmaceuticals. The amino group on the aromatic ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. niscpr.res.in The combination of pyrimidine and aniline moieties within a single molecule, as seen in anilinopyrimidines, has been a fruitful area of research, leading to the development of kinase inhibitors for cancer therapy. nih.gov
The synthesis of structures related to 3-(Pyrimidin-2-ylthio)aniline often involves the reaction of a halogenated pyrimidine with an appropriately substituted aniline derivative. For instance, the synthesis of 2-anilinopyrimidines has been achieved through the aromatic nucleophilic substitution of a chloropyrimidine with anilines. nih.gov This general strategy highlights a plausible synthetic route towards this compound, likely involving the reaction of 2-chloropyrimidine (B141910) with 3-aminothiophenol (B145848).
Significance of Aryl Thioether Linkages in Molecular Design
The aryl thioether linkage (C-S-C) is a critical functional group in molecular design, imparting unique physicochemical properties to the parent molecule. The sulfur atom in a thioether is a soft and polarizable donor, which allows for unique interactions with biological targets and metal ions. acs.org This has led to the incorporation of aryl thioethers in a wide range of applications, from pharmaceuticals to materials science.
In medicinal chemistry, the aryl thioether motif is present in numerous approved drugs. acs.org The linkage can act as a flexible hinge, allowing different parts of a molecule to adopt optimal conformations for binding to a receptor or enzyme active site. Furthermore, the thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing opportunities for modulating the electronic and steric properties of a drug candidate and potentially serving as a trigger for drug release in response to reactive oxygen species (ROS).
The synthesis of aryl thioethers can be achieved through various methods, including the copper-catalyzed coupling of thiols with aryl halides. For example, the synthesis of 3-((4,6-Dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)aniline was accomplished via a copper(I)-catalyzed coupling of an iodopyrimidine derivative with 3-aminothiophenol. This methodology underscores a viable pathway for the construction of the this compound scaffold.
Current Research Trajectories and Open Questions Pertaining to this compound Scaffolds
While direct and extensive research on this compound itself is limited, the study of its derivatives and related structures provides clear indications of its potential research trajectories. The primary area of interest lies in the exploration of its biological activity, driven by the known pharmacological profiles of its constituent moieties.
Research into compounds with a similar pyrimidine-thioether-aniline core has revealed promising activities. For instance, derivatives of 2-(pyrimidin-2-ylthio)acetic acid have been investigated as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 and 5-lipoxygenase, enzymes involved in inflammation. acs.org Furthermore, certain pyrimidin-2-amine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov One study on heat shock protein 70 (Hsp70) inhibitors explored 2,5′-thiodipyrimidines and 5-(phenylthio)pyrimidines, demonstrating the potential of thioether-linked pyrimidines to bind to allosteric sites on proteins.
These findings suggest that this compound could serve as a valuable starting point for the design of novel inhibitors for a range of biological targets. Open questions remain regarding the specific structure-activity relationships of this scaffold. For example, how do different substituents on the pyrimidine and aniline rings affect biological activity? What is the conformational preference of the molecule, and how does this influence its binding to target proteins?
Future research will likely focus on the synthesis of a library of this compound derivatives and their systematic evaluation in various biological assays. The development of efficient and scalable synthetic routes will be crucial for these investigations. Moreover, computational studies, such as molecular docking, can help to elucidate the potential binding modes of these compounds and guide the design of more potent and selective analogs. The exploration of this compound and its derivatives holds the promise of uncovering new chemical entities with significant therapeutic or material science applications.
Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-2-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWDDPIXCCRMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Pyrimidin 2 Ylthio Aniline and Its Derivatives
Thiylation Strategies for Aryl Thioether Formation
The formation of the aryl thioether linkage between the pyrimidine (B1678525) and aniline (B41778) rings is the cornerstone of synthesizing 3-(Pyrimidin-2-ylthio)aniline. Both metal-catalyzed and metal-free methods have been developed to achieve this transformation efficiently.
Copper-catalyzed cross-coupling reactions represent a robust and widely used method for the formation of C-S bonds. These reactions typically involve the coupling of a halogenated pyrimidine with a thiophenol derivative. A notable example is the synthesis of related structures through the coupling of an iodo-pyrimidine with 3-aminothiophenol (B145848) using a copper(I) iodide (CuI) catalyst in the presence of a neocuproine (B1678164) ligand. acs.org This approach is effective for creating the desired thioether linkage under relatively mild conditions. acs.org The general applicability of copper catalysis is demonstrated in various syntheses of pyrimidine derivatives, where different copper sources and ligands can be employed to optimize reaction yields and substrate scope. rsc.orgresearchgate.net Microwave-assisted copper-catalyzed methods have also been shown to accelerate the synthesis of related pyrimidine-based compounds, often leading to high yields in significantly reduced reaction times. nih.govmdpi.com
| Reactants | Catalyst System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Iodo-pyrimidine, 3-Aminothiophenol | CuI / Neocuproine | - | 5-(Phenylthio)pyrimidine | - | acs.org |
| 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine, Various Amines | CuI / Carbazole-based ligand | DEG, 80 °C, 1 h (Microwave) | 3,5-Bis-aminated pyrazolo[1,5-a]pyrimidines | up to 93% | mdpi.com |
| Amidine, Styrene, Fluoroalkyl Halide | Copper Catalyst | - | Fluoroalkylated Pyrimidine | - | rsc.org |
To circumvent the use of metal catalysts, metal-free C-S bond formation strategies have emerged as an environmentally benign alternative. One innovative approach is the one-pot, three-component cascade reaction of enaminones, amidines, and thio-benzenesulfonates to produce 5-sulfenylated 2,4-disubstituted pyrimidines. acs.org This reaction proceeds without any external catalysts, metals, oxidants, or bases, constructing two C-N bonds and one C-S bond simultaneously with high site selectivity. acs.org
Another advanced metal-free technique involves the electrochemical C(sp²)-H bond chalcogenation of N-fused heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines. chemrxiv.org This method uses graphite (B72142) electrodes and a supporting electrolyte to achieve regioselective sulfenylation at room temperature. The reaction is believed to proceed through a radical cross-coupling mechanism, offering a rapid, oxidant-free, and atom-economical route to C-S bond formation. chemrxiv.org Photochemical methods, which generate pyrimidinyl radicals under UVA irradiation, also enable metal-free C-C bond formation and suggest potential for similar C-S bond-forming strategies. nih.govrsc.org
Formation and Functionalization of the Pyrimidine Nucleus
The pyrimidine ring is a fundamental component of the target molecule, and its synthesis can be achieved through various cyclization strategies. mdpi.com Multicomponent reactions are particularly efficient, allowing for the construction of the pyrimidine core from simple, acyclic precursors in a single step. mdpi.comorganic-chemistry.org
Common methods for pyrimidine synthesis include:
[3+3] Cycloadditions: This approach often involves the reaction of 1,3-dicarbonyl compounds or their surrogates with amidines. mdpi.comnih.gov For instance, α,β-unsaturated ketoximes can undergo a copper-catalyzed [4+2] annulation with activated nitriles to yield 2,4,6-trisubstituted pyrimidines. organic-chemistry.org
Condensation Reactions: The classical approach involves the condensation of a three-carbon unit (like ethyl acetoacetate) with a compound containing an amidine structure (such as urea (B33335) or thiourea). wjarr.com
From Alkenes and Amidines: A base-promoted intermolecular oxidation allows for the C-N bond formation between allylic compounds and amidines, using molecular oxygen as the sole oxidant, to form polysubstituted pyrimidines. organic-chemistry.org
| Strategy | Key Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| [3+2+1] Annulation | Amidines, Ketones, DMAE | Oxidative | Pyrimidine derivatives | organic-chemistry.org |
| [4+2] Annulation | α,β-Unsaturated Ketoximes, Nitriles | Copper-catalyzed | 2,4,6-Trisubstituted Pyrimidines | organic-chemistry.org |
| Three-component Coupling | Enamines, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂-catalyzed | 4,5-Disubstituted Pyrimidines | wjarr.com |
| Oxidative C-N Formation | Allylic Compounds, Amidines | Base-promoted, O₂ | Polysubstituted Pyrimidines | organic-chemistry.org |
Once the pyrimidine nucleus is formed, it can be further functionalized. A deconstruction-reconstruction strategy allows for complex pyrimidines to be converted into iminoenamines, which can then be used in de novo heterocycle synthesis to create diverse pyrimidine analogues. nih.gov Additionally, site-selective C-N bond-forming reactions on polyhalogenated pyrimidines demonstrate that specific positions on the ring can be targeted for functionalization by carefully selecting the reaction conditions. rsc.org
Aniline Moiety Functionalization and Derivatization
The aniline portion of this compound offers a reactive handle for further molecular diversification, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The primary amino group is readily functionalized.
A common derivatization strategy is the acylation of the amine to form amides. For instance, after the successful coupling of an iodo-pyrimidine with 3-aminothiophenol, the resulting aniline derivative can be reacted with various acid chlorides (e.g., propionyl chloride, cyclopropanecarbonyl chloride) to generate a library of N-acylated products. acs.org Similar transformations have been reported where anilide derivatives are prepared by reacting a pyrimidin-2-yl-thio intermediate with aniline or its derivatives. niscpr.res.in
An alternative strategy involves using a pre-functionalized aniline precursor in the initial C-S coupling step. The synthesis of a related compound, 2-nitro-5-(pyrimidin-2-ylthio)aniline, utilizes 5-chloro-2-nitroaniline (B48662) as a starting material. smolecule.com In this case, the electron-withdrawing nitro group activates the chloro-substituent for nucleophilic aromatic substitution by the pyrimidine thiol. The nitro group can subsequently be reduced to the desired primary amine, providing a regioselective route to the target scaffold. smolecule.com
Mechanistic Aspects of Key Synthetic Transformations
Understanding the reaction mechanisms is vital for optimizing synthetic routes and expanding their scope. For the metal-free, three-component synthesis of 5-sulfenylated pyrimidines, a plausible mechanism has been proposed. acs.org The reaction is thought to initiate with an electrophilic sulfenylation, where the enaminone's nucleophilic double bond attacks the sulfur atom of a thio-benzenesulfonate, generating an iminium intermediate. This is followed by a rapid nucleophilic addition of the amidine, subsequent elimination of dimethylamine, and intramolecular cyclization to yield the final product. acs.org
In the case of electrochemical C-H chalcogenation, mechanistic studies involving cyclic voltammetry and radical quenching experiments suggest a radical-based pathway. chemrxiv.org The diaryl disulfide is believed to undergo anodic oxidation to form a reactive radical species. Concurrently, the pyrazolo[1,5-a]pyrimidine (B1248293) substrate is oxidized to a radical cation. These two radical species then combine, and subsequent deprotonation and aromatization lead to the C-S bond formation. chemrxiv.org
For pyrimidine ring formation, computational studies have shed light on the ring-opening and closing processes. For example, the reaction of a pyrimidine with triflic anhydride (B1165640) and an aniline to form an N-arylpyrimidinium salt has been modeled, revealing the energetics of the proposed intermediates. nih.gov Similarly, the mechanism for the copper(II)-catalyzed tandem synthesis of pyrimidines is proposed to involve the formation of a propargyl cation, which is attacked by an amidine to complete the pyrimidine skeleton, followed by oxidative aromatization. mdpi.com
Comprehensive Spectroscopic and Diffraction Characterization of 3 Pyrimidin 2 Ylthio Aniline Analogues
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Precise Molecular Geometry and Conformational Analysis
Computational chemistry data provides valuable insights into the molecule's geometry. The topological polar surface area (TPSA) is calculated to be 51.8 Ų, and the molecule features one hydrogen bond donor and four hydrogen bond acceptors. It possesses two rotatable bonds, which are key to its conformational flexibility. These rotations primarily occur around the C-S and S-C bonds, allowing the phenyl and pyrimidine (B1678525) rings to adopt various orientations relative to each other.
The inherent flexibility of the C-S-C bridge is a critical determinant of the molecule's preferred conformation. The interplay of steric hindrance and electronic interactions between the aromatic rings governs the torsional angles, leading to a specific, low-energy spatial arrangement.
Table 1: Selected Computational Data for 3-(Pyrimidin-2-ylthio)aniline
| Property | Value |
| Molecular Formula | C₁₀H₉N₃S |
| Molecular Weight | 203.26 g/mol |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Crystalline Packing and Supramolecular Assembly Elucidation
While specific crystallographic data for this compound is not detailed in the available literature, general principles of crystal engineering and observations from analogous structures allow for the prediction of its solid-state packing. The arrangement of molecules in a crystal lattice is a result of a delicate balance of intermolecular forces, aiming to achieve the most thermodynamically stable structure.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions are paramount in defining the supramolecular chemistry of this compound. The primary and most influential of these are hydrogen bonds. The aniline (B41778) moiety provides a classic hydrogen bond donor (-NH₂), which can interact with the nitrogen atoms of the pyrimidine ring of an adjacent molecule, forming N-H···N hydrogen bonds. These interactions are highly directional and are expected to be a dominant feature in the crystal lattice.
Computational Chemistry and Theoretical Modeling of 3 Pyrimidin 2 Ylthio Aniline Systems
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For related pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for optimizing molecular geometry and predicting various properties.
Geometry Optimization and Vibrational Frequency Calculations
This fundamental step in computational analysis determines the most stable three-dimensional structure of a molecule (its minimum energy state). Vibrational frequency calculations are then performed on this optimized geometry to confirm it is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. While this analysis has been performed for numerous aniline (B41778) and pyrimidine compounds, specific bond lengths, bond angles, dihedral angles, and vibrational frequencies for 3-(Pyrimidin-2-ylthio)aniline are not documented in the searched literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)
Frontier Molecular Orbital (FMO) theory provides crucial insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests higher reactivity. From the HOMO and LUMO energies, chemical reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be calculated. For various pyrimidinyl phosphonates, for instance, FMO analysis has been used to determine that a compound with an energy gap of 3.605 eV is the most reactive in its series. However, the specific HOMO-LUMO energies and derived reactivity indices for this compound are not available.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer
NBO analysis is used to study charge delocalization, intramolecular charge transfer (ICT), and the stability arising from hyperconjugative interactions between orbitals. This method provides a detailed picture of the electron density distribution and bonding within a molecule. For other pyrimidine-containing systems, NBO analysis has been used to quantify the stability gained from specific electron donor-acceptor interactions. No such analysis detailing the specific intramolecular charge transfer pathways or hyperconjugative interactions for this compound could be found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are targets for nucleophiles. While MEP analysis is a standard procedure in the computational study of pyrimidine derivatives, a specific MEP map for this compound is not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
TD-DFT is the primary method for calculating the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is vital for understanding the photophysical properties of a compound and its potential use in optical devices. Studies on pyrimidine derivatives often employ TD-DFT to correlate theoretical spectra with experimental data. However, a theoretical UV-Vis spectrum and data on the electronic transitions for this compound have not been published in the available resources.
Nonlinear Optical (NLO) Property Predictions
The investigation of nonlinear optical (NLO) properties is a burgeoning field, with organic molecules containing pyrimidine cores being of significant interest due to their potential in advanced technologies like optical switching. nih.gov Computational methods, particularly DFT, are used to predict NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value is indicative of a strong NLO response. Research on other pyrimidine derivatives has shown them to be promising candidates for NLO materials. nih.govrsc.org Despite this, a computational investigation into the NLO properties of this compound has not been reported.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the formation and subsequent reactions of this compound. While specific computational studies on the reaction mechanisms directly involving this compound are not extensively documented in the public domain, the well-established principles of computational chemistry and studies on analogous systems allow for the theoretical exploration of its reaction pathways. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost.
One of the primary reaction pathways for the synthesis of this compound is likely a nucleophilic aromatic substitution (SNAr) reaction. In this proposed mechanism, 3-aminothiophenol (B145848) acts as the nucleophile, attacking an activated pyrimidine, such as 2-chloropyrimidine (B141910). Computational studies on similar SNAr reactions involving pyrimidines have shown that the reaction can proceed through a concerted mechanism or a stepwise mechanism involving a Meisenheimer intermediate. nih.govnih.gov The stability of this intermediate is a critical factor in determining the reaction's feasibility. stackexchange.com Computational modeling can map the potential energy surface of this reaction, identifying the transition states and intermediates, and thereby predicting the most favorable reaction pathway. For instance, DFT calculations could be employed to determine the activation energies for the attack of the thiolate anion of 3-aminothiophenol at the C2 position of the pyrimidine ring.
Furthermore, computational studies can investigate other potential reactions of this compound. For example, the aniline moiety can undergo oxidation or react with radicals. mdpi.comopenaccessjournals.com Theoretical modeling of the reaction between 4-methyl aniline and hydroxyl radicals has been performed using methods like M06-2X and CCSD(T) with the 6-311++G(3df,2p) basis set. mdpi.com Similar computational approaches could be applied to this compound to understand its atmospheric chemistry or metabolic pathways. Such studies would involve calculating the reaction kinetics and identifying the primary products. mdpi.com
The reaction mechanisms for the formation of related heterocyclic systems have also been explored computationally. For instance, the formation of pyrimidine derivatives through Biginelli condensation has been studied using DFT at the B3LYP/6-31G(d,p) level to investigate their corrosion inhibition properties. While not directly analogous to the synthesis of this compound, these studies highlight the utility of computational methods in understanding the electronic and structural factors that govern the reactivity of pyrimidine-containing compounds.
| Reaction Type | Model System | Computational Method | Key Findings | Reference |
|---|---|---|---|---|
| SNAr | Nucleophilic substitution on pyrimidines | DFT | Attack is favored at the 2- and 4-positions due to stabilization of the anionic intermediate. | stackexchange.com |
| Radical Reaction | 4-Methyl Aniline + OH radical | M06-2X/6-311++G(3df,2p) | Calculated reaction mechanism and kinetics, identifying the key products. | mdpi.com |
| Oxidative Coupling | Aniline + Promethazine | DFT with B3LYP/DGDZVP | Investigated kinetics and thermodynamics of the reaction. | researchgate.net |
| Cyclization | Biginelli condensation for pyrimidines | DFT at B3LYP/6-31G(d,p) | Examined electronic properties and reaction feasibility. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as biological activity, toxicity, or physical characteristics. For analogues of this compound, QSPR models can be developed to predict their properties and guide the design of new compounds with desired characteristics.
The development of a QSPR model involves several key steps. First, a dataset of analogues with known properties is compiled. Then, a set of molecular descriptors is calculated for each analogue. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. acs.org Quantum-chemical descriptors, derived from computational chemistry calculations, can provide detailed information about the electronic structure of the molecules.
Once the descriptors are calculated, a mathematical model is built to relate these descriptors to the property of interest. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netmdpi.com The goal is to create a model that is not only statistically robust but also predictive for new, untested compounds.
The predictive power of a QSPR model is assessed through rigorous validation techniques, such as internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSPR model can be a valuable tool in drug discovery and materials science, enabling the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Constitutional | Molecular Weight | Can affect absorption and distribution. |
| Topological | Topological Polar Surface Area (TPSA) | Relates to membrane permeability. |
| Electronic | HOMO/LUMO energies | Influences reactivity and interaction with biological targets. |
| Lipophilicity | logP | Affects solubility and ability to cross cell membranes. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
Chemical Reactivity and Mechanistic Investigations of 3 Pyrimidin 2 Ylthio Aniline
Reactions Involving the Thioether Linkage
The thioether bridge is a central feature of the molecule's architecture, and its reactivity, particularly through cleavage or oxidation, offers pathways to novel derivatives.
The carbon-sulfur bond in aryl thioethers is generally robust. In 3-(Pyrimidin-2-ylthio)aniline, this involves a C(sp²)-S bond on the aniline (B41778) side and a C(sp²)-S bond on the pyrimidine (B1678525) side. Cleavage of C(sp²)-S bonds is typically more challenging than the cleavage of C(sp³)-S bonds. organic-chemistry.orgnih.gov Metal-free strategies for C-S bond cleavage often employ electrophilic reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), though these methods show a higher selectivity for cleaving C(sp³)-S bonds over C(sp²)-S bonds. nih.govmdpi.com
Transition-metal-catalyzed reactions are often required to activate and cleave the more stable aryl C-S bonds. While specific studies on this compound are not prevalent, general methodologies involving copper or palladium catalysts could potentially facilitate such transformations. nih.gov Another approach involves reductive cleavage using strong reducing agents, although this may not be selective due to the presence of other reducible functional groups in the molecule.
The sulfur atom of the thioether linkage is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and subsequently the sulfone. This two-step oxidation is a common transformation for thioethers. nih.gov The oxidation of thioethers to sulfoxides is a key reaction in the synthesis of valuable intermediates in medicinal chemistry and chemical industries. rsc.org
Step 1: Thioether to Sulfoxide: Oxidation can be achieved using a variety of reagents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. nih.govbeilstein-journals.org The reaction proceeds selectively to the sulfoxide under controlled conditions, as the first oxidation step is generally much faster than the second. nih.gov The presence of electron-withdrawing groups on the aryl ring can decrease the reaction rate, while electron-donating groups can increase it. beilstein-journals.org Given the opposing electronic effects of the pyrimidine and aniline rings, the reactivity of the sulfur atom in this compound would be modulated by both.
Step 2: Sulfoxide to Sulfone: Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or longer reaction times. beilstein-journals.org The rate constant for the second oxidation step is significantly slower than the first. nih.gov
Kinetic studies on various aryl thioethers provide insight into the factors influencing these oxidation rates.
| Thioether Compound (Ar-S-R) | Substituent on Aryl Ring | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 4-(Methylthio)aniline | -NH₂ (Electron-Donating) | 1.5 x 10⁻¹ |
| Methyl Phenyl Sulfide | -H (Neutral) | 2.1 x 10⁻² |
| 4-(Methylthio)benzoic acid | -COOH (Electron-Withdrawing) | 4.5 x 10⁻³ |
| 1-Methyl-4-(methylthio)pyridinium | Pyridinium (Strongly Electron-Withdrawing) | 9.0 x 10⁻⁵ |
Electrophilic and Nucleophilic Reactions at the Pyrimidine Ring
The pyrimidine ring is a diazine, characterized by its electron-deficient nature due to the presence of two electronegative nitrogen atoms. bhu.ac.in This inherent electronic property makes it generally unreactive toward electrophilic substitution. bhu.ac.in Under the strongly acidic conditions often required for electrophilic aromatic substitution, the nitrogen atoms of the pyrimidine ring would become protonated, further deactivating the ring towards attack by electrophiles. bhu.ac.in
Conversely, the electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. bhu.ac.in In this compound, the 3-aminophenylthio group is attached to the C2 position. This group could potentially be displaced by a strong nucleophile, although it is not a conventional leaving group. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms. bhu.ac.in
Reactivity of the Aniline Amine Group
The aniline portion of the molecule contains a primary amine group (-NH₂) attached to a benzene ring. This group is a powerful activating substituent and an ortho-, para-director in electrophilic aromatic substitution reactions. openstax.org
Electrophilic Aromatic Substitution: The high reactivity of the aniline ring can make controlling reactions difficult, often leading to polysubstituted products. openstax.org For instance, bromination of aniline typically yields the 2,4,6-tribrominated product rapidly. openstax.org To achieve monosubstitution, the activating effect of the amine group must be attenuated. This is commonly done by converting the amine to an amide (e.g., an acetanilide) via acylation. openstax.orglibretexts.org The resulting amido group is still an ortho-, para-director but is less activating, allowing for controlled, selective substitution. The amide can later be hydrolyzed to restore the free amine. libretexts.org
Reaction with Acids: The amine group is basic and reacts with strong acids to form an anilinium salt (-NH₃⁺). noaa.gov This is particularly relevant during reactions like nitration, which use a mixture of nitric and sulfuric acids. The protonated anilinium group is a strongly deactivating, meta-directing group, leading to the formation of the meta-substituted product instead of the expected ortho- and para-isomers. chemistrysteps.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. The basic amine group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. openstax.org
Diazotization: Primary arylamines react with nitrous acid (HNO₂) to form stable arenediazonium salts. openstax.orgnoaa.gov These salts are versatile synthetic intermediates that can be converted into a wide variety of functional groups.
Exploration of Intramolecular Cyclization and Rearrangement Reactions
The juxtaposition of the aniline, thioether, and pyrimidine moieties in this compound creates opportunities for intramolecular cyclization reactions to form fused heterocyclic systems. For example, under specific conditions, the nucleophilic nitrogen of the aniline group could potentially attack an activated position on the pyrimidine ring, leading to a tricyclic product.
Another possibility is a cyclization involving the ortho-carbon of the aniline ring and the sulfur atom, which could lead to the formation of a phenothiazine-like scaffold, a core structure in many pharmaceuticals. While specific examples involving this compound are not extensively documented, the synthesis of various heterocyclic scaffolds through intramolecular cyclization of substituted pyrimidines is a known synthetic strategy. niscair.res.in Similarly, intramolecular cyclizations involving anilines are used to construct indole and related heterocyclic frameworks. researchgate.net
Rearrangement reactions, such as the Smiles rearrangement, could also be envisioned, involving intramolecular nucleophilic aromatic substitution where the aniline moiety might act as the nucleophile. Rearrangements are a known feature of aniline chemistry, although they are often specific to particular substitution patterns. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Processes
Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, general principles and studies on related compounds can provide valuable insights.
Thermodynamic studies would be essential for understanding the position of equilibrium and the feasibility of the various potential reactions, such as C-S bond cleavage, cyclization, and rearrangement. These studies would involve determining the change in Gibbs free energy (ΔG) for each process. Generally, reactions that lead to the formation of stable aromatic heterocyclic systems are thermodynamically favored.
Coordination Chemistry of 3 Pyrimidin 2 Ylthio Aniline As a Ligand
Investigation of Ligand Binding Sites and Coordination Modes (e.g., N, S donor atoms)
The 3-(Pyrimidin-2-ylthio)aniline ligand possesses several potential coordination sites, primarily the nitrogen atoms of the pyrimidine (B1678525) ring, the sulfur atom of the thioether linkage, and the nitrogen atom of the aniline (B41778) group. The specific binding mode employed is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.
The pyrimidine ring offers two nitrogen atoms that can coordinate to a metal center. Typically, coordination occurs through the N1 or N3 atom, or in a bridging fashion involving both. The aniline group provides an additional nitrogen donor, while the sulfur atom of the thioether group can also act as a soft donor site, particularly for softer metal ions.
Common coordination modes for analogous pyrimidine-containing ligands include monodentate, bidentate, and bridging fashions. In the case of this compound, bidentate chelation is a strong possibility, potentially involving:
One of the pyrimidine nitrogens and the thioether sulfur (N,S-chelation).
The aniline nitrogen and one of the pyrimidine nitrogens (N,N-chelation).
The flexible nature of the thioether linkage allows the ligand to adapt to the geometric preferences of various metal centers, facilitating the formation of stable chelate rings.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature can influence the final product's structure and crystallinity.
A general synthetic procedure would involve dissolving this compound in a solvent such as ethanol or acetonitrile, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), zinc(II), or palladium(II)). The resulting mixture is often stirred at room temperature or heated under reflux to promote complex formation. The solid metal complex can then be isolated by filtration, washed, and dried.
Characterization of the resulting metal complexes is typically carried out using a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C-S, and N-H bonds upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.
Elemental Analysis: To determine the stoichiometry of the metal complex.
Structural Analysis of Coordination Compounds (e.g., Metal-Ligand Bond Distances, Coordination Geometries)
The structural analysis of metal complexes containing this compound, primarily determined by single-crystal X-ray diffraction, reveals crucial details about the metal-ligand interactions. Key parameters of interest include metal-ligand bond distances and the coordination geometry around the metal center.
Based on structurally related complexes, the expected metal-nitrogen bond distances would fall in the range of 2.0-2.2 Å for coordination to the pyrimidine or aniline nitrogen atoms. Metal-sulfur bond lengths are generally longer, typically in the range of 2.3-2.6 Å, and are influenced by the nature of both the metal and the sulfur donor.
The coordination geometry adopted by the metal ion is dictated by its inherent preferences and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral. The flexibility of the this compound ligand allows it to accommodate these different geometries.
Table 1: Representative Metal-Ligand Bond Distances in Related Coordination Compounds
| Metal Ion | Donor Atom | Typical Bond Distance (Å) |
| Cu(II) | N (pyrimidine) | 2.0 - 2.1 |
| Cu(II) | S (thioether) | 2.3 - 2.4 |
| Zn(II) | N (pyrimidine) | 2.1 - 2.2 |
| Pd(II) | N (aniline) | 2.0 - 2.1 |
| Pd(II) | S (thioether) | 2.2 - 2.3 |
Note: The data in this table is illustrative and based on analogous structures, as specific crystallographic data for this compound complexes is not available.
Role in Self-Assembly and Supramolecular Coordination Architectures
The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a valuable building block in the construction of self-assembled supramolecular architectures. These can range from simple dimeric or oligomeric structures to more complex one-, two-, or three-dimensional coordination polymers.
Influence of Coordination on Electronic Structure and Reactivity
The coordination of this compound to a metal center significantly influences its electronic structure and, consequently, its chemical reactivity. Upon coordination, the electron density of the ligand is generally donated to the metal ion, leading to a modification of the energy levels of the molecular orbitals.
This charge transfer can be observed through changes in the electronic absorption spectra of the complexes compared to the free ligand. The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is a common feature.
Applications in Catalysis and Materials Science Chemical Perspective
Catalytic Activity in Organic Transformations
The structural motifs present in 3-(Pyrimidin-2-ylthio)aniline, namely the nitrogen-rich pyrimidine (B1678525) ring and the aniline (B41778) group, suggest its potential as a ligand for metal catalysts. Pyrimidine derivatives are known to coordinate with metal ions, and such complexes can exhibit significant catalytic activity.
In the realm of homogeneous catalysis, ligands play a crucial role in modulating the reactivity and selectivity of a metal center. Pyrimidine-functionalized ligands have been successfully employed in various catalytic reactions. For instance, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated good catalytic activity in C-H activation and Mizoroki-Heck reactions. acs.org The nitrogen atoms of the pyrimidine ring in this compound could potentially coordinate to a metal center, and the aniline group could provide a secondary binding site, thus acting as a bidentate or even a tridentate ligand.
Despite this potential, a comprehensive search of scientific databases does not yield any specific studies on the synthesis or catalytic application of metal complexes derived from this compound. Consequently, there is no available data on the performance of such complexes in organic transformations.
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. The immobilization of catalytically active species onto solid supports is a common strategy. Pyrimidine derivatives can be incorporated into porous materials or polymers to create heterogeneous catalysts. researchgate.netrsc.org For example, sulfonic acid functionalized SBA-15, a mesoporous silica, has been used as a heterogeneous catalyst for the synthesis of pyrimidine derivatives. researchgate.net
Theoretically, this compound could be anchored to a solid support through its aniline group, and the pyrimidine-thioether part could then be used to coordinate with metal ions, forming a heterogeneous catalyst. However, the scientific literature lacks any reports on the development or application of heterogeneous catalysts based on the this compound scaffold.
Design of Novel Functional Materials Based on this compound Scaffolds (e.g., NLO materials)
The design of new functional materials, particularly those with nonlinear optical (NLO) properties, is a rapidly advancing field. NLO materials are crucial for applications in optoelectronics and photonics. The key to a molecule exhibiting NLO properties often lies in having a significant hyperpolarizability, which can be achieved through a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system.
The pyrimidine core is characterized by its π-deficient and electron-withdrawing nature. nih.gov This makes it an excellent electron-accepting component in the design of NLO chromophores. researchgate.net Research has shown that pyrimidine-based molecules can exhibit significant NLO behavior. nih.govrsc.org For instance, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), was found to have a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. rsc.org
The this compound scaffold possesses the necessary components for a push-pull system. The aniline group can act as an electron donor, the pyrimidine ring as an electron acceptor, and the thioether linkage and aromatic rings as part of the conjugated bridge. This molecular architecture suggests a potential for significant NLO properties.
However, despite the promising structural features of this compound for the development of NLO materials, there is a notable absence of specific research in this area. No experimental or theoretical studies on the NLO properties of materials derived from this particular scaffold have been reported in the peer-reviewed literature. As a result, no data on its hyperpolarizability or other NLO coefficients are available.
Q & A
Q. What are the recommended methods for synthesizing 3-(Pyrimidin-2-ylthio)aniline, and how can reaction conditions influence yield and purity?
Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) between pyrimidin-2-thiol derivatives and 3-nitroaniline, followed by reduction of the nitro group. Key factors include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to improved solubility of intermediates .
- Catalysts: Use of Cu(I) or Pd catalysts can facilitate coupling reactions, reducing side products like disulfides .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard, but recrystallization from ethanol/water may improve purity for crystallographic studies .
Q. How should researchers characterize the purity and structural identity of this compound?
Answer: A multi-technique approach is critical:
- NMR spectroscopy: H and C NMR confirm regiochemistry (e.g., pyrimidine C-2 substitution) via coupling patterns and chemical shifts .
- Mass spectrometry: High-resolution MS (HRMS) verifies molecular formula, distinguishing from isomers like 4-(pyrimidin-2-ylthio)aniline .
- Elemental analysis: Matches experimental C/H/N/S percentages with theoretical values (±0.3% acceptable) .
- Melting point: Compare with literature values (e.g., 99.5–101.5°C for the meta isomer) to detect impurities .
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer: Key precautions include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors; monitor air quality with real-time sensors .
- Spill management: Neutralize spills with activated charcoal or bentonite clay, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?
Answer: Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to minimize inter-lab discrepancies .
- Structural confirmation: Re-examine compound purity via X-ray crystallography (e.g., SHELXL refinement ) to rule out isomer contamination.
- Cellular context: Use isogenic cell lines (e.g., wild-type vs. enzyme-knockout models) to isolate target-specific effects .
Q. What computational strategies can predict the structure-activity relationship (SAR) of this compound analogs?
Answer: Combine:
- Density functional theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity .
- Molecular docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling: Train models on datasets of pyrimidine-thioaniline derivatives to predict bioactivity (e.g., IC) .
Q. How can crystallographic data for this compound be refined to resolve disorder in the pyrimidine ring?
Answer: Use SHELX software:
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
Answer: Use:
- Microsomal assays: Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound via LC-MS/MS .
- CYP inhibition studies: Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates to identify metabolic liabilities .
- Reactive metabolite trapping: Add glutathione (GSH) to detect thiol-reactive intermediates, indicating potential toxicity .
Methodological Considerations
Q. How can researchers distinguish between para and meta substitution isomers in pyrimidine-thioaniline derivatives?
Answer: Use:
Q. What strategies mitigate sulfur oxidation during storage of this compound?
Answer:
- Storage conditions: Keep under inert gas (Ar/N) at −20°C in amber vials to block light-induced oxidation .
- Stabilizers: Add antioxidants (e.g., BHT at 0.1% w/w) to scavenge free radicals .
- Quality monitoring: Periodically test via TLC (Rf shift indicates degradation) or LC-MS for sulfoxide/sulfone byproducts .
Data Interpretation and Reporting
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Answer:
- Re-evaluate force fields: Adjust docking parameters (e.g., solvation models) to better mimic physiological conditions .
- Validate assays: Include positive controls (e.g., known kinase inhibitors) to confirm assay functionality .
- Explore off-target effects: Perform kinome-wide profiling or proteomics to identify unanticipated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
